molecular formula C13H18ClN3O2 B5794321 N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea CAS No. 6112-69-2

N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea

Cat. No.: B5794321
CAS No.: 6112-69-2
M. Wt: 283.75 g/mol
InChI Key: RBMYPENMMHBLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a morpholinyl ethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea typically involves the reaction of 4-chloroaniline with 2-(4-morpholinyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea can participate in substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes and proteins, making it a valuable tool in biochemical assays.

Medicine: N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific diseases. Its structural features make it a candidate for designing inhibitors of certain biological pathways.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It may be incorporated into coatings, adhesives, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The morpholinyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-[2-(4-piperidinyl)ethyl]urea
  • N-(4-chlorophenyl)-N’-[2-(4-pyrrolidinyl)ethyl]urea
  • N-(4-chlorophenyl)-N’-[2-(4-azepanyl)ethyl]urea

Comparison: N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. Compared to its analogs with piperidinyl, pyrrolidinyl, or azepanyl groups, the morpholinyl group offers different steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c14-11-1-3-12(4-2-11)16-13(18)15-5-6-17-7-9-19-10-8-17/h1-4H,5-10H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMYPENMMHBLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976636
Record name N-(4-Chlorophenyl)-N'-[2-(morpholin-4-yl)ethyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6112-69-2
Record name N-(4-Chlorophenyl)-N'-[2-(morpholin-4-yl)ethyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.